![molecular formula C22H18N2O3S B4013941 methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate
Description
Synthesis Analysis
The synthesis of related benzo[h]thiazolo[2,3-b]quinazolinone derivatives often involves multi-step reactions starting from basic heterocyclic scaffolds. For example, compounds within this class have been synthesized using reactions that include Knoevenagel condensation and cyclization processes, demonstrating the complexity and versatility of synthetic strategies employed to access these structures (Gali et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate has been analyzed using various spectroscopic techniques. These analyses provide insights into the electronic distribution, which is crucial for understanding the fluorescence properties and the electron donor-acceptor relationships within the molecule (Patil et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with nucleophiles or electrophiles, leading to various derivatives with potential biological activity. For instance, the synthesis of specific derivatives has explored the reactivity of the thiazoloquinazoline core with different substituents, highlighting the chemical versatility and potential for structural modifications (Markosyan et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. While specific data on methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate may not be readily available, related research indicates that these compounds exhibit good thermal stability and unique fluorescence properties, making them interesting for further studies (Patil et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, potential for further functionalization, and interactions with biological targets, are derived from their complex structure. Research into similar compounds has shown a range of biological activities, including antimicrobial and anticancer properties, underscoring the importance of the chemical structure in determining activity (Gali et al., 2014).
properties
IUPAC Name |
methyl 4-(13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-11-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-21(26)15-8-6-14(7-9-15)20-17-11-10-13-4-2-3-5-16(13)19(17)23-22-24(20)18(25)12-28-22/h2-9,20H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGKCFEEJBBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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